2,6-Dichloro-4-(difluoromethyl)benzoic acid
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Overview
Description
2,6-Dichloro-4-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O2 and a molecular weight of 241.01 g/mol. This compound is known for its role as an intermediate in the synthesis of various agrochemicals. It is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a benzoic acid core.
Preparation Methods
The synthesis of 2,6-Dichloro-4-(difluoromethyl)benzoic acid typically involves several steps, including halogenation and fluorination reactions. . Industrial production methods often utilize catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
2,6-Dichloro-4-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
2,6-Dichloro-4-(difluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups enhances its reactivity and ability to form stable complexes with various substrates . These interactions can modulate biochemical pathways and influence the compound’s overall biological activity .
Comparison with Similar Compounds
2,6-Dichloro-4-(difluoromethyl)benzoic acid can be compared with similar compounds such as:
2,6-Dichloro-4-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
2,3-Dichloro-6-(trifluoromethyl)benzoic acid: The position of the chlorine and trifluoromethyl groups differs, leading to variations in chemical behavior and uses.
Properties
IUPAC Name |
2,6-dichloro-4-(difluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWHPOQKADPCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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